molecular formula C6H20O5SSi2 B14408692 Hydroxy-dimethyl-trimethylsilyloxysilane;methanesulfonic acid CAS No. 82389-59-1

Hydroxy-dimethyl-trimethylsilyloxysilane;methanesulfonic acid

Katalognummer: B14408692
CAS-Nummer: 82389-59-1
Molekulargewicht: 260.46 g/mol
InChI-Schlüssel: UUWHHYJOSDVDDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxy-dimethyl-trimethylsilyloxysilane;methanesulfonic acid is a compound with the molecular formula C5H16O2Si2. It is also known by its chemical name, 1,1,3,3,3-pentamethyldisiloxan-1-ol. This compound is characterized by the presence of both silicon and oxygen atoms, making it a part of the organosilicon compounds family. It is commonly used in various industrial and research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hydroxy-dimethyl-trimethylsilyloxysilane;methanesulfonic acid can be synthesized through several methods. One common synthetic route involves the reaction of chloropentamethyldisiloxane with water under controlled conditions. The reaction typically requires a catalyst and is carried out at ambient temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using specialized equipment to ensure purity and consistency. The process may include steps such as distillation and purification to remove any impurities and achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Hydroxy-dimethyl-trimethylsilyloxysilane;methanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce silanes .

Wissenschaftliche Forschungsanwendungen

Hydroxy-dimethyl-trimethylsilyloxysilane;methanesulfonic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which hydroxy-dimethyl-trimethylsilyloxysilane;methanesulfonic acid exerts its effects involves its interaction with various molecular targets. The silicon-oxygen bonds in the compound allow it to participate in a range of chemical reactions, influencing the pathways and processes in which it is involved. The exact molecular targets and pathways can vary depending on the specific application and conditions .

Vergleich Mit ähnlichen Verbindungen

Hydroxy-dimethyl-trimethylsilyloxysilane;methanesulfonic acid can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical properties and applications.

Eigenschaften

CAS-Nummer

82389-59-1

Molekularformel

C6H20O5SSi2

Molekulargewicht

260.46 g/mol

IUPAC-Name

hydroxy-dimethyl-trimethylsilyloxysilane;methanesulfonic acid

InChI

InChI=1S/C5H16O2Si2.CH4O3S/c1-8(2,3)7-9(4,5)6;1-5(2,3)4/h6H,1-5H3;1H3,(H,2,3,4)

InChI-Schlüssel

UUWHHYJOSDVDDQ-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)O[Si](C)(C)O.CS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.